molecular formula C10H16N5O11P3S B12077044 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)

2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)

Cat. No.: B12077044
M. Wt: 507.25 g/mol
InChI Key: CCPIKNHZOWQALM-UHFFFAOYSA-N
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Description

2’-Deoxyadenosine 5’-O-(1-thiotriphosphate): Alpha Thiol dATP or 1-Thio-dATP , is a modified nucleoside triphosphate. It plays a crucial role in DNA synthesis and repair. Let’s explore its properties and applications.

Preparation Methods

    Synthetic Routes: The synthesis of 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) involves chemical modifications of adenosine triphosphate (ATP). The 2’-deoxyadenosine base is incorporated into the triphosphate backbone.

    Reaction Conditions: Specific reaction conditions vary, but typically involve phosphorylation of 2’-deoxyadenosine with phosphorothioate reagents.

    Industrial Production: While not widely produced industrially, researchers synthesize it for scientific purposes.

Chemical Reactions Analysis

    Reactions: 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) can undergo various reactions, including phosphorylation, nucleophilic substitution, and enzymatic incorporation.

    Common Reagents: Phosphorothioate reagents (e.g., PSCl₃, PS(NH₄)₂), enzymes (e.g., DNA polymerases), and metal ions.

    Major Products: Incorporation into DNA during replication or repair, leading to modified DNA strands.

Scientific Research Applications

    Chemistry: Used as a substrate in enzymatic assays and as a tool for studying DNA polymerase fidelity.

    Biology: Enables site-specific labeling of DNA for structural studies.

    Medicine: Investigated for potential therapeutic applications, such as antiviral agents.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

    Molecular Targets: DNA polymerases recognize 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) during DNA synthesis.

    Pathways: It participates in DNA repair, replication, and modification processes.

Comparison with Similar Compounds

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPIKNHZOWQALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O11P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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